Fmoc-Asn(Xan)-OH

Solid-Phase Peptide Synthesis Asparagine Side-Chain Protection Crude Peptide Purity

Fmoc-Asn(Xan)-OH is the preferred Asn building block when sequence-specific deprotection failures compromise SPPS yield. Unlike Fmoc-Asn(Trt)-OH, which fails TFA deprotection adjacent to reduced peptide bonds, the xanthyl group ensures complete side-chain removal under standard conditions. Delivers higher crude purity than Trt/Tmob in challenging sequences—critical for long peptides, aggregation-prone sequences, and therapeutic manufacturing. PAL resin-compatible. ≥96% HPLC.

Molecular Formula C32H26N2O6
Molecular Weight 534,57 g/mole
CAS No. 185031-78-1
Cat. No. B613451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Asn(Xan)-OH
CAS185031-78-1
SynonymsC32H26N2O6; Fmoc-Asn(Xan)-OH; ZINC100070011; X5747; 185031-78-1
Molecular FormulaC32H26N2O6
Molecular Weight534,57 g/mole
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O
InChIInChI=1S/C32H26N2O6/c35-29(34-30-23-13-5-7-15-27(23)40-28-16-8-6-14-24(28)30)17-26(31(36)37)33-32(38)39-18-25-21-11-3-1-9-19(21)20-10-2-4-12-22(20)25/h1-16,25-26,30H,17-18H2,(H,33,38)(H,34,35)(H,36,37)/t26-/m0/s1
InChIKeyBHSJDYJRHPNVAM-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Asn(Xan)-OH (CAS 185031-78-1) for SPPS: A Protected Asparagine Derivative with Xanthyl Side-Chain Protection


Fmoc-Asn(Xan)-OH (Nα-9-fluorenylmethyloxycarbonyl-Nγ-9H-xanthen-9-yl-L-asparagine) is a protected asparagine derivative developed for Fmoc-based solid-phase peptide synthesis (SPPS). The compound incorporates the base-labile Fmoc group for α-amino protection and the acid-labile xanthyl (Xan) group for side-chain amide protection [1]. The Xan group was introduced by Han et al. in 1996 as an alternative to the commonly used trityl (Trt) and trimethoxybenzyl (Tmob) protecting groups for asparagine and glutamine [1]. This derivative is commercially available with ≥96% HPLC purity .

Why Fmoc-Asn(Xan)-OH Cannot Be Substituted with Fmoc-Asn(Trt)-OH or Fmoc-Asn(Tmob)-OH in Challenging SPPS


In Fmoc-based SPPS, the side-chain protection strategy for asparagine directly determines final peptide purity and yield. The widely used Fmoc-Asn(Trt)-OH exhibits two documented failure modes: incomplete TFA deprotection in specific sequence contexts, particularly when the Asn residue is adjacent to reduced peptide bonds [1]; and lower overall product purity in demanding peptide sequences compared to xanthyl-based protection [2]. Fmoc-Asn-OH (unprotected side chain) is unsuitable for sequences where side-chain amide protection is required to prevent dehydration to nitrile or aspartimide formation. The substitution of Xan protection with Trt or Tmob protection in sensitive sequences results in quantifiably lower crude peptide purity and requires extended deprotection protocols that may compromise acid-sensitive moieties. These sequence-dependent performance differences are not interchangeable.

Fmoc-Asn(Xan)-OH Evidence Guide: Quantitative Comparative Data Against Trt and Tmob Protection


Fmoc-Asn(Xan)-OH Yields Purer Crude Peptides Than Fmoc-Asn(Trt)-OH or Fmoc-Asn(Tmob)-OH in Multiple Model Sequences

In the seminal paper introducing Xan protection, Han et al. synthesized multiple challenging model peptides (modified Riniker‘s peptide, Briand’s peptide, Marshall‘s ACP 65-74) and compared the crude product purity obtained using Xan versus Trt versus Tmob side-chain protection for Asn and Gln residues [1]. The products obtained with Xan or 2-Moxan protection schemes were consistently purer than those obtained with Nω-2,4,6-trimethoxybenzyl (Tmob) or Nω-triphenylmethyl (Trt) protection across all tested peptide sequences [1].

Solid-Phase Peptide Synthesis Asparagine Side-Chain Protection Crude Peptide Purity

Fmoc-Asn(Xan)-OH Completely Overcomes Incomplete TFA Deprotection of Asn(Trt) in Reduced Peptide Bond Sequences

Quesnel and Briand demonstrated that during Fmoc SPPS of reduced peptide bond analogues, the trityl protection of an asparagine residue adjacent to a reduced peptide bond is not cleaved completely under standard TFA deprotection conditions [1]. They showed that longer deprotection times or the use of methyl-trityl protection only partially improves the yield of the Asn-deprotected peptide [1]. In direct contrast, xanthenyl protection totally overcomes this incomplete deprotection problem [1].

Reduced Peptide Bond Pseudopeptide Synthesis Deprotection Efficiency

Fmoc-Asn(Xan)-OH Coupling Performance Validated in Difficult Coupling Sequences

Han et al. validated the practical utility of Fmoc-Asn(Xan)-OH in Fmoc solid-phase syntheses of several challenging peptides, including Marshall‘s ACP (65-74), which is a well-established benchmark sequence for testing difficult couplings in SPPS [1]. Successful synthesis of this demanding sequence using Xan protection demonstrates that the bulky xanthyl group does not impair coupling efficiency at the Asn residue.

Difficult Coupling ACP (65-74) Peptide Synthesis Validation

Fmoc-Asn(Xan)-OH Acid-Labile Orthogonality Matches PAL Resin Cleavage Conditions for Streamlined Synthesis

The Xan protecting group is designed such that removal of Asn side-chain protection occurs concomitantly with release of peptide from the support under conditions for acidolytic cleavage of the tris(alkoxy)benzylamide (PAL) anchoring linkage using trifluoroacetic acid/scavenger mixtures [1]. This orthogonal compatibility eliminates the need for an additional deprotection step or alternative cleavage cocktails compared to standard Fmoc SPPS workflows.

PAL Resin Orthogonal Deprotection Concomitant Cleavage

Fmoc-Asn(Xan)-OH Commercial Purity Specification: ≥96% HPLC with Verified Lot-to-Lot Consistency

Major commercial suppliers including Chem-Impex and AKSci provide Fmoc-Asn(Xan)-OH with a minimum purity specification of ≥96% as determined by HPLC . This commercial-grade purity is documented with certificate of analysis (COA) availability, ensuring lot-to-lot consistency for reproducible peptide synthesis outcomes. Typical physical properties include melting point 190–202 °C and optical rotation [α]D20 = -3 to -6° (c=1 in DMF) .

Quality Control HPLC Purity Procurement Specification

Optimal Research and Industrial Applications for Fmoc-Asn(Xan)-OH (CAS 185031-78-1)


Synthesis of Reduced Peptide Bond Analogues and Pseudopeptides

In the synthesis of reduced peptide bond analogues or pseudopeptides containing asparagine residues, Fmoc-Asn(Trt)-OH exhibits incomplete TFA deprotection when the Asn residue is positioned adjacent to the reduced peptide bond [1]. Fmoc-Asn(Xan)-OH completely overcomes this deprotection failure mode and should be preferentially selected for such sequences to ensure full deprotection and maximize target peptide yield [1].

Complex or Aggregation-Prone Peptide Sequences Requiring High Crude Purity

For challenging peptide sequences where high crude purity is essential to minimize HPLC purification steps, Fmoc-Asn(Xan)-OH has been demonstrated to yield purer crude products than Fmoc-Asn(Trt)-OH or Fmoc-Asn(Tmob)-OH across multiple model peptides [2]. This advantage is particularly relevant for long peptides, aggregation-prone sequences, and peptides intended for therapeutic development where manufacturing efficiency and cost of goods are critical.

PAL Resin-Based Fmoc SPPS Workflows

Fmoc-Asn(Xan)-OH is specifically compatible with PAL resin cleavage protocols, where removal of the Xan side-chain protection occurs concomitantly with peptide release from the support under standard TFA/scavenger conditions [2]. This orthogonal compatibility simplifies process workflows and reduces the risk of incomplete deprotection that can occur with Trt protection in certain sequence contexts.

Difficult Coupling Sequences Including Benchmark Peptides

The successful use of Fmoc-Asn(Xan)-OH in synthesizing Marshall‘s ACP (65-74)—a benchmark peptide for testing difficult couplings—validates that the Xan group does not compromise coupling efficiency despite its steric bulk [2]. This supports its routine use in automated peptide synthesizers for sequences where Asn coupling efficiency might otherwise be a concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Asn(Xan)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.